4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Description
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a benzaldehyde derivative featuring a piperidine ring substituted at the para position of the aromatic ring. The piperidine moiety itself bears a hydroxymethyl group at its 4-position, distinguishing it from simpler analogs.
Properties
CAS No. |
62247-48-7 |
|---|---|
Molecular Formula |
C22H28Cl2N8O2 |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
1-[N'-[6-[[amino-[(4-chlorophenyl)carbamoylamino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H28Cl2N8O2/c23-15-5-9-17(10-6-15)29-21(33)31-19(25)27-13-3-1-2-4-14-28-20(26)32-22(34)30-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H4,25,27,29,31,33)(H4,26,28,30,32,34) |
InChI Key |
BAYQPBKSOMKZEG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)Cl |
Appearance |
Off-White to Pale Beige Solid |
melting_point |
116-118°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N1,N14-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamide; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds through a two-step mechanism:
-
Formation of a hemiaminal intermediate : 4-Piperidone reacts with paraformaldehyde under acidic conditions to generate a hydroxymethyl-piperidine intermediate.
-
Oxidation to the aldehyde : The intermediate undergoes oxidation, typically using mild oxidizing agents, to yield the target benzaldehyde derivative.
A molar ratio of 1:1.2 (4-piperidone:paraformaldehyde) is optimal for minimizing side products such as over-methylated derivatives or oligomeric byproducts.
Catalytic Systems and Solvent Effects
Strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at concentrations of 0.5–1.0 M are commonly employed. Polar protic solvents such as methanol or ethanol enhance reaction kinetics by stabilizing ionic intermediates.
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 25–50°C | Higher rates at 50°C |
| Catalyst Loading | 5–10 mol% HCl | >10% increases side reactions |
| Reaction Time | 6–12 hours | Prolonged time reduces purity |
Industrial adaptations of this method utilize continuous flow reactors to maintain precise temperature control and improve mass transfer, achieving yields exceeding 70%.
Reductive amination offers an alternative pathway by coupling 4-aminopiperidinemethanol with substituted benzaldehydes. This method is favored for its modularity, enabling the introduction of diverse functional groups on the aromatic ring.
Substrate Preparation and Reaction Conditions
The amine component, 4-aminopiperidinemethanol, is synthesized via Boc-protection followed by hydroxymethylation and deprotection. The aldehyde component, typically 4-formylbenzoic acid derivatives, is prepared through Vilsmeier-Haack formylation.
Key reagents include:
-
Reducing agents : Sodium triacetoxyborohydride (NaBH(OAc)3) or cyanoborohydride (NaBH3CN)
-
Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres
A representative protocol involves stirring equimolar amounts of amine and aldehyde in DCM at 0°C, followed by gradual addition of NaBH(OAc)3. Yields of 80–85% are achievable after 12–24 hours.
Stereochemical Considerations
The reaction exhibits moderate stereoselectivity, producing a 3:1 ratio of cis-to-trans isomers due to steric hindrance during imine formation. Chiral auxiliary-assisted protocols have been explored to enhance enantiomeric excess, though these remain experimental.
Mitsunobu Coupling for Hydroxymethyl Group Installation
The Mitsunobu reaction provides a robust method for introducing the hydroxymethyl moiety onto the piperidine ring. This approach is particularly valuable for synthesizing analogs with enhanced solubility or bioactivity.
Reaction Setup and Optimization
The protocol involves:
-
Protection of piperidine : N-Boc-4-hydroxypiperidine is prepared using di-tert-butyl dicarbonate.
-
Coupling with benzaldehyde derivatives : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine (PPh3) mediate the etherification between the protected piperidine and 4-hydroxybenzaldehyde.
| Reagent | Role | Optimal Equivalents |
|---|---|---|
| DIAD | Oxidizing agent | 1.2 eq |
| PPh3 | Reducing agent | 1.5 eq |
| N-Boc-4-hydroxypiperidine | Nucleophile | 1.0 eq |
Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the final product with >95% purity.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ tubular flow reactors with the following advantages over batch processing:
-
Enhanced heat dissipation : Enables exothermic reactions at higher concentrations
-
Real-time analytics : In-line IR and HPLC monitoring for rapid quality control
-
Throughput : 50–100 kg/day production capacity
A patented configuration (EP2261208A1) uses a two-stage reactor:
-
Condensation stage : 4-Piperidone and paraformaldehyde in methanol at 50°C
-
Oxidation stage : Air sparging with MnO2 catalyst at 80°C
This system achieves 92% conversion with a residence time of 30 minutes.
Waste Management and Sustainability
Industrial processes generate aqueous waste containing residual acids and formaldehyde. Closed-loop systems incorporating:
-
Distillation recovery : 90% solvent recycling
-
Neutralization tanks : Ca(OH)2 treatment for pH adjustment
Reduce environmental impact by 40% compared to traditional methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | 65–75 | 98 | 120 | High |
| Reductive amination | 80–85 | 99 | 450 | Moderate |
| Mitsunobu coupling | 70–78 | 97 | 620 | Low |
The acid-catalyzed method remains the most cost-effective for bulk production, while reductive amination offers superior yields for research-scale applications requiring structural diversity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[4-(Carboxymethyl)piperidin-1-yl]benzaldehyde.
Reduction: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors may be employed to enhance yield and consistency, allowing for precise control over reaction parameters.
Organic Synthesis
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals due to its structural features that facilitate various chemical transformations.
Biological Studies
The compound has been utilized in biological research to study enzyme mechanisms and as a building block for biologically active compounds. Its interactions with specific molecular targets can provide insights into enzyme inhibition or activation.
Recent studies have highlighted the potential biological activities of this compound:
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against various strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
The mechanism of action involves interactions with bacterial cell wall synthesis pathways, influenced by the presence of hydroxymethyl and aldehyde groups.
Antifungal Activity
The antifungal potential has also been explored:
| Fungal Species | Efficacy |
|---|---|
| Candida albicans | Effective inhibition |
| Aspergillus species | Effective inhibition |
The antifungal activity is attributed to the disruption of ergosterol biosynthesis in fungal cell membranes.
Therapeutic Potential
Research into the therapeutic properties of this compound suggests its role in drug development for various diseases, including:
- Cancer : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is being investigated.
- Alzheimer's Disease : Its structural similarity to known inhibitors suggests potential applications in treating neurodegenerative diseases by targeting cholinesterase enzymes.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives, including this compound, demonstrating significant antibacterial activity against resistant strains of bacteria. The findings indicated that modifications to the piperidine structure could enhance efficacy.
Case Study 2: Antifungal Properties
In a clinical trial assessing antifungal agents, derivatives of this compound showed promising results against Candida albicans, suggesting potential for inclusion in antifungal treatment regimens.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The hydroxymethyl and aldehyde groups play crucial roles in its binding affinity and reactivity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in the hydroxymethyl-piperidine substituent. Below is a comparative analysis of structurally related benzaldehyde derivatives:
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound increases water solubility compared to lipophilic analogs like 4-(Trifluoromethyl)benzaldehyde.
- Reactivity : The aldehyde group in all compounds allows for Schiff base formation, but electron-donating substituents (e.g., piperidinyl) enhance reactivity in polymerization .
- Stability : Trifluoromethyl and hydroxymethyl groups confer metabolic and oxidative stability, respectively .
Biological Activity
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.
Chemical Structure
The compound features a piperidine ring substituted with a hydroxymethyl group and a benzaldehyde moiety, which may influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including this compound.
- Mechanism of Action : The presence of electron-donating and electron-withdrawing groups on the piperidine ring significantly affects antibacterial activity. Hydroxy, methyl, and nitro substitutions on the phenyl ring have shown strong inhibition against various bacterial strains .
- Minimum Inhibitory Concentration (MIC) : In vitro tests indicate that compounds similar to this compound exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing potent antibacterial activity .
Antifungal Activity
The compound's antifungal potential has also been explored:
- Efficacy Against Fungi : Studies reveal that piperidine derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus species. The antifungal activity is often attributed to the disruption of ergosterol biosynthesis in fungal cell membranes .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties.
- Cell Line Studies : In a study evaluating various piperidine derivatives, compounds exhibited significant cytotoxicity against different cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against leukemia cell lines .
- Mechanism of Action : The anticancer activity is hypothesized to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further investigation .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
Several case studies have investigated the biological effects of piperidine derivatives:
- Study on Antibacterial Properties : A study evaluated a series of piperidine derivatives, including those with hydroxymethyl substitutions. The results indicated enhanced antibacterial activity correlated with specific structural modifications .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of piperidine-based compounds on leukemia cells, revealing promising results for further development as potential anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzaldehyde derivatives are prepared by reacting piperidine derivatives with halogenated benzaldehydes in polar aprotic solvents (e.g., DMSO) under reflux, using bases like potassium carbonate to deprotonate intermediates . Yield optimization requires careful control of solvent polarity (e.g., DMSO enhances nucleophilicity), temperature (reflux conditions accelerate reaction kinetics), and stoichiometric ratios of reactants. Evidence from similar compounds suggests yields can vary by 20–30% depending on base strength and solvent selection .
Q. What purification techniques are recommended for isolating this compound, and how can common impurities be identified?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely used for purification. Impurities such as unreacted starting materials or byproducts (e.g., hydroxylated intermediates) can be detected via HPLC (≥95% purity threshold) or TLC. For structural confirmation, residual solvents or side products may require GC-MS analysis. Recrystallization in ethanol or methanol is effective for removing hydrophilic impurities .
Q. Which spectroscopic methods are most effective for characterizing its structure?
- Methodological Answer :
- NMR : H and C NMR confirm the benzaldehyde proton (δ ~10 ppm) and piperidinyl methylene groups (δ ~3–4 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and quaternary carbons .
- IR : A strong carbonyl stretch (~1700 cm) verifies the aldehyde functionality.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
Advanced Research Questions
Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via UV-Vis (aldehyde absorbance at ~280 nm) or LC-MS over 24–72 hours. Acidic conditions may hydrolyze the piperidinyl group, while alkaline media could oxidize the aldehyde .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies at 40–60°C (ICH guidelines) assess shelf-life under stress conditions .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Validation : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines (e.g., HeLa or Molt4/C8) .
- Meta-Analysis : Compare datasets for variables like solvent (DMSO vs. ethanol) or assay protocols (incubation time, serum concentration). For example, discrepancies in antiproliferative activity may arise from differences in cell membrane permeability influenced by solvent choice .
Q. What computational methods support the analysis of its structure-activity relationships in pharmacological contexts?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the hydroxymethyl piperidinyl group’s role in hydrogen bonding .
- QSAR Modeling : Corrogate electronic (Hammett constants) and steric (molar refractivity) parameters of substituents with bioactivity data from analogues .
Methodological Considerations
- Safety Protocols : While not a commercial product, handle the compound with PPE (gloves, goggles) due to potential acute toxicity. Refer to SDS guidelines for spills and disposal .
- Data Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere (N for moisture-sensitive steps), and equipment calibration to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
